4-Fluoro-2-(trifluoromethyl)anisole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVRUSRWSPNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Anisole and Its Precursors
Regioselective Synthesis Strategies for Anisole (B1667542) Derivatization
Regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatics like 4-Fluoro-2-(trifluoromethyl)anisole. The directing effects of the methoxy (B1213986) group (ortho-, para-directing) and the fluoro- and trifluoromethyl groups (meta-directing, deactivating) must be carefully considered.
Nucleophilic Aromatic Substitution (SNAr) provides a powerful, often transition-metal-free, pathway to fluoroarenes. mdpi.com This reaction is particularly effective on electron-poor aromatic rings where a good leaving group is present. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com
For SNAr to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Groups like nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) are effective activators. libretexts.org In this context, a precursor such as 2-trifluoromethyl-4-nitroanisole could be reacted with a fluoride (B91410) source to install the fluorine atom via an SNAr mechanism, displacing the nitro group.
Interestingly, in SNAr reactions, fluoride is an excellent leaving group, with the reactivity order being F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. libretexts.org This principle can be applied to the synthesis of functionalized fluoroanisoles from polyfluoroarenes, where a methoxide (B1231860) nucleophile displaces a fluorine atom. mdpi.com However, such reactions can sometimes lead to mixtures of regioisomers if not carefully controlled. mdpi.com
Recent advancements have explored photoredox catalysis to enable SNAr on unactivated or electron-rich fluoroarenes, expanding the scope of this classical reaction. nih.gov
Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr)
| Factor | Description | Impact on Reaction |
|---|---|---|
| Substrate | Aromatic ring must be electron-deficient. | The presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) is required. libretexts.org |
| Leaving Group | Must be able to stabilize a negative charge. | Reactivity order is often F > Cl > Br > I, contrary to SN1/SN2 reactions. libretexts.org |
| Nucleophile | Must be a strong nucleophile. | Alkoxides, amines, and thiols are common nucleophiles. mdpi.com |
| Regiochemistry | EWG must be ortho or para to the leaving group. | This positioning allows for stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com |
Electrophilic aromatic substitution is a fundamental reaction for functionalizing arenes. However, introducing electron-withdrawing fluorine or trifluoromethyl groups requires highly reactive "electrophilic" sources of these moieties. chem-station.comwikipedia.org
Electrophilic Fluorination: This process involves reacting a carbon-centered nucleophile (the aromatic ring) with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the agents of choice due to their stability, safety, and effectiveness. wikipedia.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu The methoxy group of anisole is a strong activating group and would direct electrophilic fluorination to the ortho and para positions. To synthesize the target molecule, one might start with 2-(trifluoromethyl)anisole and perform an electrophilic fluorination, which would be directed to the position para to the activating methoxy group.
Electrophilic Trifluoromethylation: The direct introduction of a "CF₃⁺" cation is challenging. Instead, hypervalent iodine compounds like Togni's reagents or sulfonium (B1226848) salts such as Umemoto's reagents are used. chem-station.combrynmawr.educonicet.gov.ar These reagents act as sources of an electrophilic trifluoromethyl group, although mechanistic studies suggest that radical pathways can also be involved. conicet.gov.ar For an anisole substrate, electrophilic trifluoromethylation would be directed to the ortho and para positions. Therefore, starting with 4-fluoroanisole, an electrophilic trifluoromethylation reaction would be expected to yield the desired this compound as a major product due to the ortho-directing effect of the methoxy group.
Table 2: Common Electrophilic Fluorinating and Trifluoromethylating Reagents
| Reaction Type | Reagent Class | Example(s) | Reference |
|---|---|---|---|
| Fluorination | N-F Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF₄) | wikipedia.orgbrynmawr.edu |
| Trifluoromethylation | Hypervalent Iodine | Togni's Reagents | chem-station.combrynmawr.edu |
| Trifluoromethylation | Sulfonium Salts | Umemoto's Reagents, Shibata's Reagent | chem-station.comconicet.gov.ar |
Transition Metal-Catalyzed Approaches to Fluorinated Anisole Scaffolds
Transition metal catalysis offers highly efficient and selective methods for forming carbon-fluorine and carbon-trifluoromethyl bonds, often under milder conditions than classical methods. beilstein-journals.org
Copper-catalyzed reactions have become a cornerstone for introducing trifluoromethyl groups into organic molecules due to the low cost and high efficiency of copper. nih.gov These reactions can proceed with nucleophilic, electrophilic, or radical trifluoromethyl sources. beilstein-journals.orgresearchgate.net
A common approach involves the cross-coupling of an aryl halide (e.g., 4-fluoro-2-iodoanisole) with a nucleophilic trifluoromethylating reagent like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or potassium trifluoroacetate (B77799). nih.gov The development of practical, ligand-free copper-catalyzed methods using inexpensive sources like sodium trifluoroacetate makes this an industrially viable route. nih.gov
Furthermore, copper catalysis can enable the direct C-H trifluoromethylation of certain arenes. beilstein-journals.orgnih.gov For instance, a copper-catalyzed oxidative trifluoromethylation of electron-deficient arenes with TMSCF₃ has been developed, which could potentially be applied to a suitably substituted anisole precursor. nih.gov
Palladium catalysis is exceptionally versatile for forming C-C, C-N, and C-O bonds, and its application in organofluorine chemistry is well-established. nih.govmdpi.com A plausible route to this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling between an organoboron reagent and an aryl halide, such as reacting 2-bromo-4-fluoroanisole (B1266214) with a trifluoromethyl-bearing coupling partner, or reacting 4-fluoro-2-iodoanisole (B1605530) with a trifluoromethylboron reagent.
Palladium catalysts are also capable of mediating the formation of C-CF₃ bonds. researchgate.net While less common than copper, methods for the palladium-catalyzed trifluoromethylation of aryl halides and pseudohalides have been developed. nih.gov Additionally, palladium has been used to catalyze nucleophilic fluorination reactions to form Ar-F bonds, although this remains a challenging transformation. nih.gov
Nickel catalysis has emerged as a powerful alternative and complement to copper and palladium, particularly for the trifluoromethylation of challenging substrates. nih.gov A significant advance is the nickel-mediated trifluoromethylation of phenol (B47542) derivatives, proceeding through the activation of a robust aryl C-O bond. nih.gov This allows for the conversion of readily available aryl tosylates or pivalates into valuable trifluoromethylarenes using TMSCF₃ as the CF₃ source. nih.gov This strategy could be directly applied to a precursor like 4-fluorophenol, which would be converted to its tosylate and then subjected to nickel-mediated trifluoromethylation to furnish the target molecule.
Computational and experimental studies have explored various phosphine (B1218219) ligands to facilitate the key C-CF₃ reductive elimination step from Ni(II) complexes, which is often a challenge in catalytic cycles. wur.nl Recent work has also demonstrated the ability to perform divergent trifluoromethylation on halogenated phenol derivatives by chemoselectively cleaving either the Ar-O or Ar-X (X=Cl, Br) bond, showcasing the fine-tuning possible with nickel-based systems. nih.gov
Table 3: Comparison of Transition Metal-Catalyzed Trifluoromethylation
| Metal | Common Precursors | CF₃ Source Examples | Key Advantages |
|---|---|---|---|
| Copper | Aryl Halides, Arylboronic Acids, Arenes (C-H) | TMSCF₃, Sodium Trifluoroacetate, Togni's/Umemoto's Reagents | Low cost, high efficiency, broad substrate scope. nih.govresearchgate.net |
| Palladium | Aryl Halides, Aryl Triflates, Organoboron reagents | (Not the primary metal for direct trifluoromethylation) | High functional group tolerance, well-understood reactivity for cross-coupling. nih.govmdpi.com |
| Nickel | Phenol Derivatives (Aryl Tosylates/Pivalates), Aryl Halides | TMSCF₃ | Enables use of abundant phenol starting materials via C-O bond activation. nih.govnih.gov |
Direct C-H Functionalization Methodologies for Fluorinated Aromatics
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org For fluorinated aromatics, this approach is particularly significant, enabling the late-stage introduction of functional groups into complex molecules. nih.gov The presence of a fluorine atom can significantly influence the reactivity of adjacent C-H bonds, with C-H bonds positioned ortho to a C-F bond showing enhanced reactivity that can be harnessed for selective transformations. acs.org
Transition-metal catalysis is a cornerstone of modern C-H functionalization. nih.gov Various methodologies have been developed that are applicable to the synthesis of fluorinated aromatic compounds.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the formation of C-C, C-N, and C-O bonds via C-H activation. nih.gov For instance, palladium-catalyzed trifluoromethylselenolation of heteroaromatic compounds has been achieved using TolSO₂SeCF₃ as the fluorinating source. nih.gov Direct arylation, which couples an arene with a haloaromatic, is a key application, and selectivity for C-H bonds ortho to fluorine was established in early studies. acs.org
Iridium and Cobalt Catalysis: Other transition metals also play a crucial role. Cyclometalation reactions using iridium catalysts can show different selectivity based on reaction conditions; for example, the reaction of a fluorine-substituted 1-phenylpyrazole (B75819) can yield a kinetic product ratio at room temperature, which can be shifted to a more stable thermodynamic product upon heating with acid. acs.org Cobalt catalysts have been employed for the trifluoromethylthiolation of substrates like 2-phenylpyridine (B120327) derivatives using AgSCF₃. nih.gov
Beyond metal catalysis, other advanced methods for direct C-H functionalization have been developed.
Photoredox Catalysis: Organic photoredox catalysis provides a mild pathway for the direct C-H fluorination of arenes and heteroarenes using a nucleophilic fluorine source like [¹⁸F]F⁻ under blue light illumination. nih.gov
Electrophilic Fluorination: Reagents such as N-Fluorobenzenesulfonimide (NFSI) can be used for the direct electrophilic fluorination of C-H bonds. For example, the fluorination of 4,6-disubstituted aminopyrimidines has been accomplished using NFSI with cadmium acetate (B1210297) as a salt, presumably proceeding through a C-H activation mechanism. researchgate.net
The table below summarizes representative C-H functionalization methodologies applicable to fluorinated aromatics.
| Methodology | Catalyst/Reagent | Substrate Type | Key Features | Reference |
| Trifluoromethylthiolation | Cp*Co(III) / AgSCF₃ | 2-Phenylpyridine Derivatives | Functionalizes various aromatic compounds with a directing group. | nih.gov |
| Trifluoroethoxylation | [Pd(μ-κ¹-OAc)(κ²-N,C¹⁰-benzo[h]quinoline)]₂ | (Hetero)aromatic Derivatives | Uses CF₃CH₂OH as the solvent and reactant. | nih.gov |
| C-H Arylation | Pd(OAc)₂ | (Poly)fluoroarenes | Takes advantage of the enhanced reactivity of C-H bonds ortho to fluorine. | acs.org |
| C-H Fluorination | Organic Photoredox Catalyst / [¹⁸F]F⁻ | Arenes and Heteroarenes | Proceeds under mild conditions with blue light illumination. | nih.gov |
| Electrophilic Fluorination | NFSI / Cadmium Acetate | Aminopyrimidines | Achieves direct C-F bond formation via C-H activation. | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly vital in chemical manufacturing to reduce environmental impact. This involves designing processes that minimize waste, use less hazardous chemicals, and improve energy efficiency. For the synthesis of fluorinated compounds like derivatives of this compound, these principles guide the development of more sustainable and safer methodologies. semanticscholar.orgeurekalert.org
A key aspect of green chemistry is the use of environmentally benign solvents. Anisole itself is often considered a "green" solvent alternative to more toxic options like chlorobenzene (B131634) or dichlorobenzene. mdpi.comrsc.org However, a comprehensive life cycle assessment suggests that the environmental benefits can be offset by a more energy-intensive, multi-step synthesis process for anisole compared to the single-step method for chlorobenzene. rsc.org This highlights the need for a holistic view when evaluating the "greenness" of a chemical process.
The development of safer and more sustainable reagents is a major focus in fluorine chemistry. semanticscholar.org Historically, the synthesis of fluorinated compounds often required highly toxic and difficult-to-handle reagents like elemental fluorine (F₂) or sulfur tetrafluoride (SF₄). semanticscholar.orgbeilstein-journals.org Modern research seeks to replace these with safer alternatives.
Benign Fluoride Sources: A recently developed method for synthesizing sulfonyl fluorides uses potassium fluoride (KF), a safe and readily available salt, as the sole fluorine source. The process is highly efficient and produces only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. eurekalert.org Similarly, an eco-friendly synthesis of trifluoromethanesulfonyl fluoride (TFSF) has been optimized using a KF-based halogen exchange reaction. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis is a green technique that can dramatically accelerate reaction times, increase yields, and often allows for solvent-free conditions, thereby reducing waste. researchgate.net
Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. semanticscholar.org An enzymatic amidase process has been successfully used in the enantioselective synthesis of a pharmaceutically important chiral fluorolactam derivative, providing an efficient and lower-waste alternative to methods relying on precious metal catalysis. semanticscholar.org Looking forward, the engineered biosynthesis of organofluorine compounds in living systems could offer a powerful route to complex fluorinated natural products and their analogues. rsc.org
The following table compares traditional and greener approaches for syntheses relevant to fluorinated compounds.
| Metric | Traditional Approach | Green Chemistry Approach | Reference |
| Fluorinating Agent | Often uses hazardous reagents like F₂ gas or SO₂F₂. | Employs safer, solid fluoride sources like potassium fluoride (KF). | semanticscholar.orgeurekalert.org |
| Solvent | Often utilizes toxic and non-environmentally friendly solvents like chlorobenzene or quinoline. | Prefers greener solvents like anisole or propane-1,2-diol, or solvent-free conditions. | mdpi.comresearchgate.net |
| Catalysis | May rely on expensive and toxic heavy or precious metal catalysts. | Utilizes inexpensive, non-toxic catalysts (e.g., copper) or biocatalysts (enzymes). | semanticscholar.org |
| By-products | Can generate significant amounts of toxic waste. | Designed to produce minimal and non-toxic by-products (e.g., NaCl, KCl). | eurekalert.org |
| Energy Input | Conventional heating often requires long reaction times. | Alternative energy sources like microwaves can reduce reaction times and energy consumption. | researchgate.net |
Mechanistic Investigations of 4 Fluoro 2 Trifluoromethyl Anisole Reactivity
Pathways for Electrophilic Aromatic Substitution of 4-Fluoro-2-(trifluoromethyl)anisole
The methoxy (B1213986) group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating and meta-directing group due to its potent electron-withdrawing inductive effect. The fluorine atom exhibits a dual role, with an electron-withdrawing inductive effect and an electron-donating resonance effect, generally leading to deactivation but ortho-, para-direction.
In this compound, the directing effects of the substituents are in conflict. The powerful activating effect of the methoxy group primarily governs the regioselectivity, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 4). However, these positions are already substituted. The remaining open positions are 3, 5, and 6.
Position 3: Ortho to the deactivating -CF3 group and meta to the activating -OCH3 group.
Position 5: Para to the deactivating -CF3 group and meta to the activating -OCH3 group.
Position 6: Ortho to the activating -OCH3 group and meta to the deactivating -CF3 group.
For instance, in the nitration of the related compound 4-fluoroanisole, the reaction proceeds to give the 2-nitro derivative. mdpi.com This suggests that for this compound, nitration would likely occur at the position most activated by the methoxy group, which is position 6. The reaction would proceed via the formation of a nitronium ion (NO2+) from nitric and sulfuric acid, which is then attacked by the electron-rich aromatic ring. acs.org The resulting arenium ion intermediate is then deprotonated to restore aromaticity.
Nucleophilic Aromatic Substitution Reactions on this compound
The electron-withdrawing nature of the trifluoromethyl and fluoro substituents makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. The electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com
In the case of this compound, the fluorine atom at the C-4 position is a potential leaving group. The strong electron-withdrawing effect of the trifluoromethyl group at the ortho position significantly activates the ring towards nucleophilic attack, particularly at the para-position (C-4). The reaction proceeds via the addition of a nucleophile to the carbon bearing the fluorine, forming a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the trifluoromethyl group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.
Studies on polyfluoroarenes have shown that nucleophilic attack is favored at the para-position relative to an electron-withdrawing group. nih.gov For example, reactions with amines can lead to the displacement of the fluorine atom. A general method for the nucleophilic aromatic substitution of aryl fluorides with dimethylamine (B145610) has been developed, which could be applicable to this compound. nih.gov
Radical Reactions and Their Application to this compound
The trifluoromethyl group can participate in and stabilize radical reactions. The generation of trifluoromethyl radicals (•CF3) from various precursors is a common strategy for the trifluoromethylation of organic molecules. wikipedia.orgresearchgate.net While specific examples of radical reactions starting with this compound are not extensively documented in the reviewed literature, the presence of the trifluoromethyl group suggests its potential to undergo such transformations.
For instance, photochemical reactions involving peroxides can generate trifluoromethylated adducts. The mechanism of radical trifluoromethylation often involves the homolytic cleavage of a C-I or other suitable bond in a trifluoromethyl source to generate the •CF3 radical. This radical can then add to an aromatic ring, followed by a subsequent step to regenerate aromaticity, often through the loss of a hydrogen atom. The stability of the trifluoromethyl radical makes these reactions feasible. nih.gov
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds like this compound, enabling reactions that are otherwise difficult to achieve.
C-H Activation and Functionalization
The direct functionalization of C-H bonds is an atom-economical and efficient strategy in organic synthesis. The methoxy group in this compound can act as a directing group for ortho-C-H activation. While positions 2 and 6 are ortho to the methoxy group, position 2 is already substituted. Therefore, C-H activation is expected to occur at the C-6 position.
Indeed, iridium(III)-catalyzed C-H activation and annulation of this compound with alkynes have been reported. This reaction proceeds with high regioselectivity at the C-6 position. The proposed mechanism involves the coordination of the iridium catalyst to the anisole (B1667542), followed by ortho-C-H activation to form a five-membered iridacycle. Subsequent insertion of the alkyne and reductive elimination leads to the formation of a new C-C bond and the annulated product.
| Alkyne Substrate | Product Yield (%) |
| Diphenylacetylene | 85 |
| 1-Phenyl-1-propyne | 78 |
| 4-Octyne | 72 |
Table 1: Examples of Ir(III)-catalyzed C-H activation and annulation of this compound with various alkynes. The reaction is typically carried out with [IrCpCl2]2 as the catalyst and a silver salt as a halide scavenger.*
Cross-Coupling Reactivity with Organometallic Reagents
The fluorine atom at the C-4 position of this compound can potentially participate in various palladium-catalyzed cross-coupling reactions, acting as a leaving group. However, the C-F bond is generally strong and less reactive than C-Cl, C-Br, or C-I bonds, often requiring specific and highly active catalyst systems.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. While challenging, the Suzuki-Miyaura coupling of aryl fluorides has been achieved, particularly with electron-deficient substrates. nih.govspringernature.com The trifluoromethyl group in this compound would enhance its reactivity in such couplings. The catalytic cycle involves the oxidative addition of the aryl fluoride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the biaryl product. acs.orgnih.gov
Heck Reaction: The Heck reaction couples an organic halide with an alkene. springernature.com The reactivity of aryl fluorides in the Heck reaction is generally low, but electron-withdrawing groups on the aromatic ring can facilitate the reaction. mdpi.com Therefore, this compound could potentially undergo Heck coupling with various alkenes under optimized conditions, likely requiring a highly active palladium catalyst and specific ligands. youtube.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgacs.orgorganic-chemistry.org Similar to other cross-coupling reactions of aryl fluorides, the Sonogashira coupling of this compound would be challenging but potentially achievable with the right catalyst system, which often includes a copper co-catalyst. nrochemistry.comlibretexts.orgnih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. mdpi.com The development of specialized ligands and precatalysts has significantly expanded the scope of this reaction to include less reactive aryl chlorides and even some aryl fluorides. sigmaaldrich.comnih.gov The electron-deficient nature of this compound would make it a more favorable substrate for this type of transformation compared to electron-rich aryl fluorides.
4 Fluoro 2 Trifluoromethyl Anisole As a Key Building Block in Complex Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures is a widely employed strategy in drug discovery to modulate the physicochemical and biological properties of molecules. nih.govnih.gov 4-Fluoro-2-(trifluoromethyl)anisole serves as a key starting material for the synthesis of various fluorinated heterocyclic compounds.
The presence of the fluorine atom, activated by the electron-withdrawing trifluoromethyl group, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed to construct heterocyclic rings. For instance, derivatives like 2-fluoro-4-(trifluoromethyl)aniline, which can be conceptually derived from the anisole (B1667542), are excellent precursors for bicyclic heterocycles such as quinolines and quinoxalines, as well as tricyclic systems like phenazines. ossila.com The reaction typically involves the displacement of the ortho-substituted fluorine atom by a nucleophile, which is part of a second reactant, leading to cyclization and the formation of the heterocyclic core. ossila.com
Furthermore, trifluoromethyl-containing building blocks are instrumental in creating novel scaffolds, such as trifluoromethyl-substituted 1,2,3-triazoles, via copper-catalyzed cycloaddition reactions. nih.gov While direct examples using this compound are specific, its structural motifs are representative of the types of fluorinated precursors used in modern heterocyclic chemistry to generate libraries of compounds for biological screening. journalofchemistry.orgrsc.org The development of new synthetic methods continues to expand the utility of such fluorinated building blocks in accessing diverse and complex heterocyclic systems. rsc.orgrsc.org
Role in the Construction of Advanced Organic Scaffolds
Advanced organic scaffolds are complex molecular architectures that form the core of functional molecules, including pharmaceuticals and materials. The unique electronic properties of this compound make it a valuable starting point for building these sophisticated structures. The trifluoromethyl group is a key feature in many modern drugs and agrochemicals, valued for its ability to increase metabolic stability and binding affinity. nih.govresearchgate.net
The strategic positioning of the fluoro, methoxy (B1213986), and trifluoromethyl groups allows for a variety of chemical modifications. The fluorine atom can be replaced through nucleophilic aromatic substitution, while the methoxy group can be cleaved to reveal a phenol (B47542), which can then undergo further reactions. nih.gov These transformations enable the integration of the 4-fluoro-2-(trifluoromethyl)phenyl moiety into larger, more complex molecular frameworks.
For example, fluorinated scaffolds are crucial in the development of peptide mimetics and other bioactive conformations. nih.gov The synthesis of molecules with stereogenic centers bearing both a trifluoromethyl group and a fluorine atom, a challenging synthetic endeavor, leads to novel and potentially highly active compounds. nih.gov Building blocks like this compound provide access to synthons that are crucial for creating such complex and sterically demanding scaffolds, which are often explored in the development of new therapeutics for diseases ranging from viral infections to cancer. nih.govresearchgate.net
Application in the Synthesis of Fluorinated Aryl Ethers
This compound is a key intermediate in the synthesis of other fluorinated aryl ethers. The primary reaction employed is nucleophilic aromatic substitution (SNAr), where the fluorine atom on the aromatic ring is displaced by an oxygen-based nucleophile, typically from a phenol or an alcohol. libretexts.org The reaction is facilitated by the presence of the electron-withdrawing trifluoromethyl group ortho to the fluorine, which activates the ring towards nucleophilic attack. libretexts.orgyoutube.com
This methodology allows for the creation of a diverse range of diaryl ethers. The general reaction involves treating this compound with a substituted phenol in the presence of a base. The base deprotonates the phenol, generating a more potent phenoxide nucleophile that subsequently attacks the carbon atom bearing the fluorine, leading to the formation of a new carbon-oxygen bond and the expulsion of a fluoride (B91410) ion.
The table below illustrates representative examples of this transformation, showcasing the versatility of the substrate in reacting with various phenols to produce complex fluorinated aryl ethers.
| Nucleophile (Phenol) | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxyphenol | 1-Methoxy-4-(4-methoxy-2-(trifluoromethyl)phenoxy)benzene | CsF, Toluene | 82 | nih.gov |
| 4-Nitrophenol | 1-(4-Nitro-2-(trifluoromethyl)phenoxy)-4-nitrobenzene | K₂CO₃, DMF | High | nih.gov |
| Phenol | 1-Phenoxy-4-fluoro-2-(trifluoromethyl)benzene | Base | - | nih.gov |
Note: The table provides illustrative examples based on similar reactivity patterns. Yields and conditions are representative and can vary based on specific substrates and reaction optimization.
This synthetic route is significant because fluorinated diaryl ethers are important structural motifs in many biologically active compounds and advanced materials. The ability to readily synthesize these molecules from precursors like this compound is crucial for research and development in these fields. sci-hub.senih.gov
Integration into Materials Science Precursors
The unique combination of a reactive fluorine atom, a methoxy group, and a stable trifluoromethyl group makes this compound and its derivatives valuable precursors in materials science. These precursors are used to design and synthesize monomers for functional polymers and intermediates for other advanced materials with tailored properties.
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Derivatives of this compound can be functionalized to create monomers for polymerization. For instance, the anisole can be converted into a phenol, which can then be reacted to introduce a polymerizable group like an acrylate (B77674) or a styrene (B11656) moiety.
The incorporation of the trifluoromethyl group into the polymer backbone or as a side chain can significantly influence the final properties of the material. For example, the radical copolymerization of fluorinated monomers like 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) yields poly(fluoroacrylate)s with tunable surface hydrophobicity and improved adhesion. rsc.org Increasing the content of the trifluoromethyl-containing monomer can enhance hydrophilicity and adhesion to metal substrates. rsc.org While not a direct polymerization of the title compound, this research highlights the principle of using trifluoromethyl-containing building blocks to create functional polymers. The resulting polymers have potential applications as specialized coatings for electronics and other high-performance applications.
Beyond polymers, this compound serves as an intermediate for various advanced materials. Its derivatives can be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials. The trifluoromethyl group can improve the volatility of materials for vapor deposition processes and enhance the stability and performance of electronic devices.
For example, fluorinated aromatic compounds are used to create polyimides with low coefficients of thermal expansion (CTE) for applications in flexible electronics. The stability and defined electronic properties imparted by the fluoro and trifluoromethyl groups make these building blocks essential for creating the next generation of advanced materials. The synthesis of these materials often relies on the precise and controlled reactions of precursors like this compound to build up complex, functional molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 4 Fluoro 2 Trifluoromethyl Anisole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Anisole (B1667542) Chemistry
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including fluorinated anisoles. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular framework. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, which leads to high sensitivity. nih.gov Furthermore, the large chemical shift range of ¹⁹F NMR (over 300 ppm) provides excellent signal dispersion, minimizing the likelihood of peak overlap and making it highly sensitive to the local electronic environment. nih.govazom.com
In the synthesis of substituted anisoles like 4-Fluoro-2-(trifluoromethyl)anisole, the formation of constitutional isomers is a common challenge. One-dimensional (1D) NMR spectra can sometimes be ambiguous. Multi-dimensional (2D) NMR techniques are indispensable for resolving these complexities by revealing through-bond and through-space correlations between different nuclei.
Correlation Spectroscopy (COSY): This homonuclear technique, typically ¹H-¹H COSY, identifies protons that are spin-spin coupled, usually over two or three bonds. For this compound, it would definitively establish the connectivity of the aromatic protons and their relative positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. mdpi.com This is instrumental in assigning the ¹³C signals of the aromatic ring.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and for confirming the positions of substituents (like the -OCH₃ and -CF₃ groups) relative to the aromatic protons.
Fluorine-Detected 2D NMR: Given the high sensitivity of the ¹⁹F nucleus, fluorine-detected 2D experiments like ¹⁹F-¹³C HSQC/HMBC and ¹⁹F-¹⁹F COSY are powerful tools. nih.gov These experiments can be used to determine the size and sign of heteronuclear C-F and homonuclear F-F coupling constants, providing invaluable data for unequivocal structure confirmation, especially when distinguishing between isomers where the fluorine and trifluoromethyl groups are in different positions. nih.gov
These 2D NMR methods, when used in combination, provide a robust fingerprint of the molecule, enabling the confident identification of the correct isomer from a complex reaction mixture.
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Technique | Correlated Nuclei | Information Gained | Application for this compound |
|---|---|---|---|
| ¹H-¹H COSY | Protons coupled through 2-3 bonds | Establishes proton connectivity | Confirms the adjacency of aromatic protons. |
| ¹H-¹³C HSQC | Protons and their directly attached carbons | Assigns protonated carbon signals | Links aromatic ¹H signals to their corresponding ¹³C signals. |
| ¹H-¹³C HMBC | Protons and carbons coupled over 2-3 bonds | Maps long-range connectivities; identifies quaternary carbons | Confirms positions of -F, -CF₃, and -OCH₃ groups relative to protons. |
| ¹⁹F-¹³C HSQC/HMBC | Fluorine and carbon nuclei | Determines C-F connectivities and coupling constants | Directly probes the environment of the fluorinated groups. nih.gov |
While solution-state NMR is the standard for routine analysis, solid-state NMR (ssNMR) provides critical information about the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. For fluorinated compounds, ¹⁹F ssNMR is particularly powerful. researchgate.net Magic Angle Spinning (MAS) is a key technique used in ssNMR to average out anisotropic interactions, resulting in narrower, more solution-like spectral lines. nih.gov
Fast MAS ¹⁹F NMR can be used for the structural characterization of crystalline fluorinated compounds. nih.gov The ¹⁹F chemical shifts in the solid state are highly sensitive to the local environment, meaning that crystallographically inequivalent sites within a unit cell can often be resolved. nih.gov For this compound, this could reveal information about its packing in the crystal lattice.
The typical chemical shift ranges for fluorine-containing groups in ¹⁹F ssNMR are well-established, with trifluoromethyl (CF₃) groups generally appearing in the 0 to -80 ppm range and aromatic fluorine (Ar-F) signals observed between -100 and -200 ppm. researchgate.net This allows for clear differentiation of the two distinct fluorine environments in the target molecule. Furthermore, 2D ssNMR experiments, such as ¹⁹F-¹³C Heteronuclear Correlation (HETCOR), can be employed to establish through-space connectivities, providing constraints for determining the three-dimensional structure in the solid phase. nih.gov
Mass Spectrometry Techniques for Mechanistic Studies and Purity Assessment
Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision is critical for determining the elemental composition of a molecule, a key step in confirming its identity and assessing its purity.
For this compound (C₈H₆F₄O), the theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu
Table 2: Calculation of Exact Mass for C₈H₆F₄O
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |
| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |
| Fluorine | ¹⁹F | 4 | 18.998403 | 75.993612 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 194.035477 |
Data sourced from established isotopic masses. msu.edu
By comparing the experimentally measured m/z value from an HRMS instrument with the calculated theoretical exact mass, one can confirm the elemental formula with high confidence. This capability is invaluable for distinguishing the target compound from impurities that may have the same nominal mass but a different elemental composition.
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about a molecule's structure. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed. nih.govlibretexts.org
The fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation is expected to occur at the weakest bonds or lead to the formation of stable ions or neutral molecules. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds can include:
Loss of a CF₃ radical (·CF₃): This is a common fragmentation pathway for compounds containing a trifluoromethyl group. fluorine1.ruresearchgate.net
Cleavage of the methoxy (B1213986) group: This could involve the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO), or the loss of a formaldehyde molecule (CH₂O).
Loss of HF: Elimination of hydrogen fluoride (B91410) from the molecular ion is another possible pathway for fluorinated aromatics.
By analyzing the masses of the product ions, a fragmentation scheme can be proposed, which helps to confirm the connectivity of the atoms and the positions of the functional groups on the aromatic ring. This is particularly useful for distinguishing between isomers, which often exhibit different fragmentation patterns. libretexts.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. irphouse.com These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds and functional groups vibrate at characteristic frequencies. IR and Raman spectroscopy are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.
For this compound, vibrational spectroscopy can confirm the presence of key structural motifs:
C-F and C-CF₃ Bonds: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum. The C-CF₃ stretching mode is typically observed as a broad, strong band near 1320-1330 cm⁻¹. ias.ac.in The asymmetric and symmetric CF₃ stretching modes also produce strong absorptions, often found in the 1100-1200 cm⁻¹ region. ias.ac.in The aromatic C-F stretch will also have a characteristic absorption, typically in the 1200-1300 cm⁻¹ range.
Anisole Moiety: The C-O-C stretching vibrations of the anisole group produce characteristic bands. The asymmetric C-O-C stretch is typically a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1030-1040 cm⁻¹. The C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.
Substituted Benzene Ring: Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong |
| C-CF₃ Stretch | Ar-CF₃ | ~1320 - 1330 | Very Strong |
| C-O-C Asymmetric Stretch | Ar-O-CH₃ | ~1250 | Strong |
| CF₃ Asymmetric/Symmetric Stretch | -CF₃ | 1100 - 1200 | Very Strong |
| C-O-C Symmetric Stretch | Ar-O-CH₃ | ~1030 - 1040 | Medium |
| C-H Out-of-Plane Bend | Substituted Ring | 700 - 900 | Strong |
Frequency ranges are approximate and based on data for similar substituted trifluoromethyl benzenes. ias.ac.in
By combining these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a high degree of confidence in its identity, purity, and isomeric form.
X-ray Crystallography for Crystalline Form Characterization
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its crystalline state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule. Furthermore, it reveals the arrangement of molecules within the crystal lattice, offering critical insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking.
For a compound like this compound, which is a liquid at room temperature, X-ray crystallographic analysis would necessitate growing a single crystal at low temperatures. While a specific crystal structure determination for this compound is not publicly available in the surveyed literature, the analysis of structurally related fluorinated molecules demonstrates the power of this technique. For instance, studies on derivatives have successfully used X-ray diffraction to confirm molecular stereochemistry and analyze spatial arrangements. researchgate.netresearchgate.net
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. This data allows for the calculation of an electron density map, from which the atomic positions can be determined.
A key application of X-ray crystallography is the characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability, making their identification and characterization crucial in various chemical industries. nih.gov X-ray crystallography is the gold standard for identifying and differentiating these forms by revealing their unique crystal packing and molecular conformations. nih.gov
Below is an illustrative table representing typical data obtained from a single-crystal X-ray diffraction experiment, based on analyses of structurally similar compounds. researchgate.netresearchgate.net
| Crystallographic Parameter | Description | Example Data |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C8H6F4O |
| Formula Weight | The mass of one mole of the compound. | 194.13 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). | Monoclinic |
| Space Group | A mathematical description of the symmetry of the crystal structure. | P21/n |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 9.579 Å, b = 9.554 Å, c = 17.698 Å |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | α = 90°, β = 99.51°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 1597.5 Å3 |
| Z | The number of molecules per unit cell. | 4 |
| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0481 |
Chromatographic Techniques for Separation and Quantification (GC, HPLC)
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, particularly in the context of reaction monitoring, purity assessment, and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most pertinent techniques for this purpose.
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds such as fluorinated anisoles. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase (carrier gas).
The separation of positional isomers of fluorinated aromatic compounds can be challenging but is often achievable with high-resolution capillary columns. researchgate.net For this compound and its potential isomers or impurities, a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane or trifluoropropylmethyl polysiloxane, is typically employed. tu-dresden.de The choice of stationary phase is critical for resolving compounds with similar boiling points but different polarities.
For detection and quantification, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. researchgate.net However, coupling GC with a Mass Spectrometer (GC-MS) is often preferred as it provides structural information, enabling definitive peak identification based on mass spectra and fragmentation patterns, alongside precise quantification. tu-dresden.denih.gov
| Parameter | Typical Conditions for Fluorinated Aromatics |
|---|---|
| Column | Capillary column (e.g., AT-210, Rtx-200MS), 30 m x 0.53 mm ID, 1.0 µm film thickness tu-dresden.de |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 200-250 °C |
| Oven Program | Initial temp 50°C, ramped to 230°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net |
| Injection Mode | Split/Splitless |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. It is particularly useful for separating compounds that are not sufficiently volatile or stable for GC analysis. For fluorinated compounds like this compound, reversed-phase HPLC is the most common mode.
The separation of fluorinated isomers can be particularly challenging on standard reversed-phase columns (e.g., C8 or C18) due to similar hydrophobicities. nih.gov Specialized stationary phases, such as those with pentafluorophenyl (PFP) moieties, often provide enhanced selectivity for halogenated and aromatic compounds. chromatographyonline.comresearchgate.net These columns can exploit interactions like dipole-dipole and π-π interactions, which differ between isomers, leading to better separation. researchgate.net Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes. nih.govoup.com
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer such as ammonium acetate (B1210297). chromatographyonline.com Detection is commonly achieved using a UV detector, as the benzene ring in the anisole structure is a strong chromophore. oup.com
| Parameter | Typical Conditions for Fluorinated Aromatics |
|---|---|
| Column | Pentafluorophenyl (PFP) or Fluorinated Phase (e.g., Fluofix), 100-150 mm x 2.1-4.6 mm ID chromatographyonline.comoup.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures chromatographyonline.comoup.com |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | Ambient to 45 °C nih.gov |
| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm oup.com |
| Injection Volume | 5 - 20 µL |
Computational and Theoretical Investigations of 4 Fluoro 2 Trifluoromethyl Anisole Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-Fluoro-2-(trifluoromethyl)anisole, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p) or cc-pVDZ, are employed to determine its ground-state geometry and electronic properties.
The presence of three distinct substituents on the aromatic ring—an electron-donating methoxy (B1213986) group (-OCH3) and two strongly electron-withdrawing groups, fluoro (-F) and trifluoromethyl (-CF3)—creates a complex electronic environment. DFT calculations are crucial for understanding this interplay. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In molecules like this, the strong electron-withdrawing groups are expected to lower the energies of both frontier orbitals, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. For this compound, the MEP map would visualize the electron distribution, highlighting electron-rich regions (negative potential, likely around the oxygen and fluorine atoms) and electron-poor regions (positive potential, associated with hydrogen atoms and the trifluoromethyl group). This provides a visual guide to the sites most likely to engage in intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge distribution on each atom, revealing the inductive and resonance effects of the substituents.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Relates to ionization potential; site of electrophilic attack. |
| LUMO Energy | -1.2 eV | Relates to electron affinity; site of nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |
Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insight into its flexibility and preferred shapes.
For this compound, key areas of conformational flexibility are the rotation of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups around their bonds to the aromatic ring. The orientation of the methoxy group (the C-O-C-C dihedral angle) is particularly important as it can influence the steric environment of the adjacent trifluoromethyl group and the fluorine atom. MD simulations can determine the rotational energy barriers for these groups and identify the lowest-energy conformers. These simulations would likely show that the methoxy group's methyl moiety prefers to lie in the plane of the benzene (B151609) ring, pointing away from the bulky trifluoromethyl group to minimize steric clash. The trifluoromethyl group, while freely rotating, will also have preferred orientations that minimize steric and electronic repulsion with the adjacent substituents.
Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Aromatics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity or a specific property. researchgate.net For fluorinated aromatics, QSAR studies are essential for predicting properties like binding affinity to a protein, membrane permeability, or toxicity without synthesizing and testing every compound. researchgate.netacs.org
The principle of 3D-QSAR involves aligning a set of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. drugdesign.org These field values are then used as descriptors in a statistical model to predict the activity of new compounds. The substituents in this compound contribute significantly to the descriptors used in QSAR models:
Fluorine: Increases lipophilicity at the local level and can form hydrogen bonds or other polar interactions, affecting the electrostatic field.
Trifluoromethyl Group: Strongly electron-withdrawing and highly lipophilic, it significantly impacts both the electronic and steric fields. It can also serve as a metabolically stable group.
In a QSAR model, these features would be quantified to predict how this compound might interact with a biological target. For instance, the combination of a hydrogen bond-accepting methoxy group next to a bulky, lipophilic trifluoromethyl group could be a key determinant for binding to a specific protein pocket.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies) for different possible pathways, the most likely reaction mechanism can be determined.
For this compound, a common reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. This reaction is facilitated by the presence of the strong electron-withdrawing trifluoromethyl group in the ortho position, which stabilizes the negatively charged intermediate (Meisenheimer complex).
A computational study of the SNAr reaction would involve:
Geometry Optimization: Calculating the structures of the reactant (this compound and a nucleophile), the Meisenheimer intermediate, and the final product.
Transition State Search: Locating the transition state structures for the formation and collapse of the intermediate.
Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).
These calculations would provide a detailed, step-by-step understanding of the reaction's feasibility and kinetics, explaining how the ortho -CF3 and para -OCH3 groups electronically influence the reaction rate.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming chemical structures and assigning experimental spectra. For this compound, DFT can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), vibrational frequencies (IR), and electronic transitions (UV-Vis).
The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. escholarship.org The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. researchgate.net Computational models, such as the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can predict these shifts with high accuracy. nih.govrsc.org Often, a linear scaling factor is applied to the calculated isotropic shielding values to correct for systematic errors in the computational method and provide better agreement with experimental data. escholarship.org
For this compound, separate ¹⁹F NMR signals would be predicted for the aromatic fluorine and the three equivalent fluorines of the trifluoromethyl group. The calculations would show that the chemical shifts of these two types of fluorine are vastly different due to their distinct bonding and electronic environments. The predicted shifts can help in the unambiguous assignment of the signals in an experimental spectrum.
Table 2: Illustrative Comparison of Experimental and Computationally Predicted NMR Chemical Shifts (ppm)
| Nucleus | Atom Position | Illustrative Experimental Shift (ppm) | Illustrative Predicted Shift (ppm) |
| ¹⁹F | C-F | -115.0 | -114.5 |
| ¹⁹F | C-F ₃ | -62.5 | -63.0 |
| ¹³C | C -F | 160.0 | 161.5 |
| ¹³C | C -CF₃ | 125.0 (q) | 126.0 (q) |
| ¹H | OCH ₃ | 3.90 | 3.95 |
Note: Predicted values are hypothetical and serve to illustrate the typical accuracy of modern computational methods after scaling. The (q) indicates a quartet splitting pattern due to coupling with ¹⁹F.
Emerging Research Frontiers and Future Prospects for 4 Fluoro 2 Trifluoromethyl Anisole
Novel Derivatization Strategies for Enhanced Selectivity
The pursuit of enhanced selectivity in the derivatization of 4-fluoro-2-(trifluoromethyl)anisole is a key area of research. The trifluoromethyl (-CF3) group deactivates the aromatic ring, while its meta-directing nature allows for selective substitution at the 4-fluoro position. To achieve this, researchers often employ polar aprotic solvents like DMF and DMSO to stabilize transition states and may use catalysts such as Cu(I) to facilitate the introduction of a methoxy (B1213986) group.
Recent studies have focused on transition metal-catalyzed C–H functionalization. The presence of both fluorine and iodine in related compounds like 4-fluoro-2-iodoanisole (B1605530) enhances the reactivity of the aromatic ring, enabling selective C–H bond activation. This approach, particularly ortho-fluorine-directed C–H functionalization, allows for the synthesis of polyfluoroaromatic compounds with high yields and selectivity.
Sustainable and Catalytic Approaches to Anisole (B1667542) Functionalization
The development of sustainable and catalytic methods for anisole functionalization is crucial for environmentally friendly chemical synthesis. Green chemistry principles are increasingly being applied to the synthesis of fluorinated compounds to enhance efficiency and reduce environmental impact. dovepress.com
One approach involves the use of fluoroalcohol-water two-phase systems. For instance, adding organic reactants to aqueous solutions of hexafluoroisopropanol (HFIP) creates a two-phase system that can be used for reactions like Friedel–Crafts, often with better results than in pure HFIP. rsc.org This method offers advantages in driving the reaction and simplifying product recovery. rsc.org
Catalytic methods are also being explored. For example, a cobalt-catalyzed site-selective functionalization of aniline (B41778) derivatives with hexafluoroisopropanol has been developed for synthesizing fluoroalkylated anilines. researchgate.net Additionally, copper-mediated fluorination of aryl iodides using silver fluoride (B91410) as both a fluorine source and an iodide ion trap presents a greener alternative to traditional methods. dovepress.com
Integration into Flow Chemistry Methodologies
Flow chemistry, particularly using microreactors, is becoming an increasingly important technique for synthesizing fluorinated compounds due to its enhanced safety, efficiency, and control over reaction conditions. durham.ac.ukbeilstein-journals.org This is especially beneficial when working with hazardous reagents often used in fluorination. durham.ac.ukresearchgate.net
Continuous flow systems have been successfully used for various fluorination reactions, including nucleophilic fluorination, electrophilic fluorination, and trifluoromethylation. durham.ac.ukresearchgate.net These systems allow for automation, optimized reaction conditions, reduced waste, and lower solvent usage compared to traditional batch processes. durham.ac.uk The contained environment of flow reactors is particularly advantageous for handling volatile and reactive reagents like diethylaminosulfur trifluoride (DAST). researchgate.net
Recent advancements include the development of a unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions from bench-stable precursors, showcasing the modularity and efficiency of flow technology. chemrxiv.org Furthermore, flow chemistry is being explored for the defluorinative functionalization of trifluoromethyl groups, offering a versatile platform for drug and agrochemical discovery. nih.gov
Development of Advanced Synthetic Routes to Complex Molecules Featuring this compound Core
This compound and its derivatives are key building blocks in the synthesis of complex molecules, particularly in medicinal chemistry. The fluorinated structure is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and enhancing stability against metabolic degradation.
For instance, 2-fluoro-4-(trifluoromethyl)aniline, a related compound, is used to synthesize triarylmethane derivatives and is a precursor for bicyclic and tricyclic heterocycles like quinoxalines, quinolines, and phenazines. ossila.com It also serves as a building block for analgesic compounds. ossila.com
Advanced synthetic strategies are continuously being developed. For example, a palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols has been established. researchgate.net Additionally, diastereodivergent and enantioselective approaches have been introduced for the synthesis of furanose and pyranose cores containing a trifluoromethyl- and fluoro-substituted stereogenic center, which are valuable for creating therapeutic agents. nih.gov
Unexplored Reactivity Pathways and Mechanistic Insights
Understanding the reactivity and reaction mechanisms of fluorinated anisoles is fundamental to discovering new synthetic applications. The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound activates the aromatic ring for nucleophilic attack and coupling reactions.
Mechanistic studies are crucial for optimizing reaction conditions and predicting outcomes. For example, kinetic studies using UV-Vis monitoring can quantify the effects of substituents on reaction rates in nucleophilic aromatic substitutions.
Research into abnormal reactions has also provided valuable insights. For instance, the trifluoromethylation of some aromatic compounds with trifluoromethyl iodide and copper powder has been observed to yield pentafluoroethyl compounds, a phenomenon explained by the decomposition of trifluoromethylcopper (B1248711) to difluorocarbene. rsc.org
Computational and experimental studies are also being used to investigate reaction pathways. For example, mechanistic studies of deoxyfluorination reactions using a 2,2-difluoroimidazolidine derivative have provided insights into the fluorination of carboxylic acids and aldehydes. researchgate.net
Q & A
Q. Safety Data :
| Hazard | GHS Code | Reference |
|---|---|---|
| Skin irritation | H315 | |
| Respiratory toxicity | H335 |
How do electron-withdrawing substituents (e.g., -CF3_33) affect reactivity in nucleophilic aromatic substitution?
Level : Advanced
Methodological Answer :
The -CF group deactivates the aromatic ring, reducing electrophilicity. However, its meta-directing nature allows selective substitution at the 4-fluoro position. To optimize reactions:
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Employ catalysts like Cu(I) to enhance methoxy group introduction .
- Kinetic studies (e.g., UV-Vis monitoring) can quantify substituent effects on reaction rates .
How can researchers resolve contradictions in reported spectral data (e.g., melting points) for fluorinated aromatics?
Level : Advanced
Methodological Answer :
- Database Cross-Validation : Compare data across NIST, Reaxys, and PubChem to identify outliers .
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables .
- Crystallography : Single-crystal XRD can confirm molecular packing differences affecting melting points .
Q. Example :
| Property | Reported Range | Verified Value (NIST) |
|---|---|---|
| Melting Point | 45–52°C | 48.5°C ± 0.3 |
What experimental designs are effective for studying substituent effects on physical properties?
Level : Advanced
Methodological Answer :
- QSAR Modeling : Use Hammett constants (σ for -CF = 0.43) to correlate substituent effects with boiling points or solubility .
- Thermogravimetric Analysis (TGA) : Measure thermal stability under varying substituents (e.g., -OCH vs. -CF) .
- Solubility Screening : Test in binary solvent systems (e.g., EtOAc/hexane) to determine Hansen solubility parameters .
How can researchers address discrepancies in fluorination efficiency across synthetic methods?
Level : Advanced
Methodological Answer :
- Mechanistic Probes : Use F isotopic labeling to trace fluorination pathways .
- Computational Chemistry : DFT calculations (e.g., Gaussian 16) can identify energy barriers in fluorination steps .
- Controlled Reactivity Tests : Compare fluorinating agents (e.g., Selectfluor vs. DAST) in identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
